molecular formula C28H31NO4S B613626 Boc-S-trityl-L-homocysteine CAS No. 201419-16-1

Boc-S-trityl-L-homocysteine

Cat. No.: B613626
CAS No.: 201419-16-1
M. Wt: 477.62
InChI Key: YBAYCOKLWMVUSV-DEOSSOPVSA-N
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Description

Boc-S-trityl-L-homocysteine is a compound that features a tert-butoxycarbonyl (Boc) protected amino group and a tritylthio group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is a common protecting group for amines, while the tritylthio group can be used for further functionalization.

Scientific Research Applications

Boc-S-trityl-L-homocysteine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Potential use in the development of pharmaceuticals and drug delivery systems.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Future Directions

The utility of this compound would likely depend on its specific reactivity and the context in which it’s used. It could potentially be used as a building block in the synthesis of more complex molecules .

Biochemical Analysis

Biochemical Properties

Boc-S-trityl-L-homocysteine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in the metabolism of homocysteine, such as cystathionine β-synthase and cystathionine γ-lyase. These interactions facilitate the conversion of homocysteine to cysteine, which is crucial for maintaining cellular redox balance and synthesizing glutathione. Additionally, this compound has been shown to modulate estrogen receptors, influencing various cellular processes .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to impact the expression of genes involved in oxidative stress response and apoptosis. By modulating estrogen receptors, this compound can affect cell proliferation and differentiation, making it a potential candidate for anti-cancer therapies .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to estrogen receptors, modulating their activity and influencing downstream signaling pathways. Additionally, this compound can inhibit enzymes involved in homocysteine metabolism, leading to alterations in cellular redox balance and glutathione synthesis. These molecular interactions contribute to the compound’s effects on cellular function and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as at temperatures between 2°C and 8°C

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to modulate estrogen receptors and influence cellular processes without causing significant toxicity. At higher doses, this compound may exhibit toxic or adverse effects, including disruptions in cellular redox balance and increased oxidative stress. These dosage-dependent effects highlight the importance of optimizing the compound’s dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in metabolic pathways related to homocysteine metabolism. It interacts with enzymes such as cystathionine β-synthase and cystathionine γ-lyase, facilitating the conversion of homocysteine to cysteine. This conversion is essential for maintaining cellular redox balance and synthesizing glutathione. Additionally, this compound may influence metabolic flux and metabolite levels, further impacting cellular function and metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its chemical properties and interactions with cellular components. Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its therapeutic potential and minimizing adverse effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-S-trityl-L-homocysteine typically involves the protection of the amino group with a Boc group and the introduction of the tritylthio group. One common method involves the reaction of the corresponding amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The tritylthio group can be introduced using trityl chloride and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Boc-S-trityl-L-homocysteine can undergo various chemical reactions, including:

    Oxidation: The tritylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The Boc group can be removed under acidic conditions to yield the free amine.

    Substitution: The tritylthio group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: The Boc group can be removed using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

    Substitution: Nucleophiles such as thiols, amines, or alcohols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Free amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-(tert-Butoxycarbonylamino)butanoic acid: Similar structure but lacks the

Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-tritylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31NO4S/c1-27(2,3)33-26(32)29-24(25(30)31)19-20-34-28(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23/h4-18,24H,19-20H2,1-3H3,(H,29,32)(H,30,31)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBAYCOKLWMVUSV-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30673983
Record name N-(tert-Butoxycarbonyl)triphenyl-L-methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201419-16-1
Record name N-[(1,1-Dimethylethoxy)carbonyl]-S-(triphenylmethyl)-L-homocysteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=201419-16-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(tert-Butoxycarbonyl)triphenyl-L-methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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